N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide, also known as C19, is a small molecule studied for its potential anticancer properties. It specifically targets the KRAS protein, a crucial oncogene often mutated in pancreatic cancer. By blocking the association of mutated KRAS with the cell membrane, C19 aims to disrupt the oncogenic signaling pathways that drive tumor growth.
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide acts by interfering with the localization and function of the KRAS protein. KRAS, when mutated, promotes uncontrolled cell growth and tumor development. This molecule disrupts the interaction between KRAS and phosphodiesterase δ (PDESδ), a protein crucial for anchoring KRAS to the cell membrane. This disruption prevents KRAS from reaching its active site at the membrane, thereby inhibiting its downstream signaling and ultimately hindering tumor growth.
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide has shown promise as a potential anticancer agent, particularly in the context of pancreatic cancer. One notable application is its incorporation into a targeted radiotherapy nanosystem. This system, termed 177Lu-DN(C19)-CXCR4L, combines the KRAS-inhibiting action of C19 with the targeted delivery capabilities of a dendrimer functionalized with a CXCR4 ligand. This dual-action approach allows for both targeted radiation therapy and chemotherapy, specifically targeting pancreatic cancer cells overexpressing the CXCR4 receptor.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9